molecular formula C14H19Cl2N3 B13248115 1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine

1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13248115
M. Wt: 300.2 g/mol
InChI Key: OLLBJSRHDSGVCS-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a pyridine ring, with tert-butyl and chloro substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with a dicarbonyl compound under acidic conditions. One common method involves the use of amorphous carbon-supported sulfonic acid as a catalyst in ethanol at room temperature. This method provides moderate to good yields and is advantageous due to its operational simplicity and short reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituents can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound’s biological activity has been explored for its potential use in treating diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine: Known for its unique substituents and biological activity.

    1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-c]pyridine: Similar structure but different ring fusion, leading to distinct properties.

    1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[4,3-b]pyridine: Another isomer with different biological activities.

Uniqueness

This compound is unique due to its specific substituents and the position of the pyrazole and pyridine rings

Properties

Molecular Formula

C14H19Cl2N3

Molecular Weight

300.2 g/mol

IUPAC Name

1,3-ditert-butyl-4,6-dichloropyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H19Cl2N3/c1-13(2,3)11-10-8(15)7-9(16)17-12(10)19(18-11)14(4,5)6/h7H,1-6H3

InChI Key

OLLBJSRHDSGVCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C2=C1C(=CC(=N2)Cl)Cl)C(C)(C)C

Origin of Product

United States

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